molecular formula C14H20FNO5S B2579646 4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide CAS No. 1351640-89-5

4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2579646
CAS No.: 1351640-89-5
M. Wt: 333.37
InChI Key: LQSFXPWZSFXBRD-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes an ethoxy group, a fluoro substituent, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro substituent can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide is unique due to the presence of both the fluoro and hydroxyoxan groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO5S/c1-2-21-13-4-3-11(9-12(13)15)22(18,19)16-10-14(17)5-7-20-8-6-14/h3-4,9,16-17H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSFXPWZSFXBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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